3-[(E)-3-(4-iodophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Overview
Description
3-[(E)-3-(4-iodophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a phenylprop-2-enoyl group, and a pyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(4-iodophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using iodine and a suitable catalyst.
Formation of the Phenylprop-2-enoyl Group: This step involves the aldol condensation of benzaldehyde with acetophenone derivatives, followed by dehydration to form the enone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(4-iodophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
3-[(E)-3-(4-iodophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(4-iodophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-3-(4-bromophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
- 3-[(E)-3-(4-chlorophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
- 3-[(E)-3-(4-fluorophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Uniqueness
The presence of the iodophenyl group in 3-[(E)-3-(4-iodophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its bromine, chlorine, and fluorine analogs, which may have different reactivity and biological activity profiles.
Properties
IUPAC Name |
3-[(E)-3-(4-iodophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18INO2/c1-14-12-15(2)24-22(26)20(14)21(25)19(17-6-4-3-5-7-17)13-16-8-10-18(23)11-9-16/h3-13H,1-2H3,(H,24,26)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPKUAREHEOHJ-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=C(C=C2)I)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=C(C=C2)I)/C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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